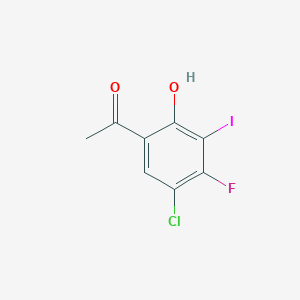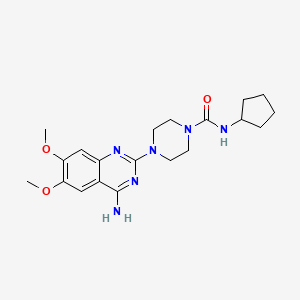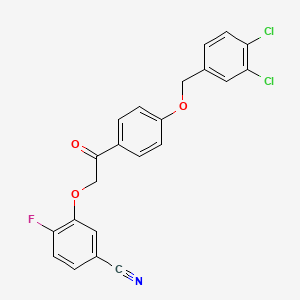
6-Bromo-8-chloro-4,4-dimethylthiochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-chloro-4,4-dimethylthiochroman is an organic compound that belongs to the thiochromene family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the thiochromene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-4,4-dimethylthiochroman typically involves the reaction of thiochromene derivatives with brominating and chlorinating agents. One common method is the bromination of 4,4-dimethylthiochromene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-chloro-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiochromene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted thiochromenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated thiochromenes or modified thiochromene rings.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-chloro-4,4-dimethylthiochroman has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-chloro-4,4-dimethylthiochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-4,4-dimethylthiochroman: Lacks the chlorine atom, making it less versatile in certain reactions.
8-chloro-4,4-dimethylthiochroman: Lacks the bromine atom, which may affect its reactivity and applications.
4,4-dimethylthiochroman: Lacks both bromine and chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
This dual halogenation allows for a broader range of chemical modifications and enhances its utility in various research fields .
Eigenschaften
Molekularformel |
C11H12BrClS |
|---|---|
Molekulargewicht |
291.64 g/mol |
IUPAC-Name |
6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C11H12BrClS/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
GJJRGLBMAOEJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCSC2=C1C=C(C=C2Cl)Br)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)






![3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8686652.png)



![1-(4-methoxybenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B8686674.png)
